molecular formula C16H23NO5 B8817400 Boc-O-benzyl-L-threonine

Boc-O-benzyl-L-threonine

Cat. No.: B8817400
M. Wt: 309.36 g/mol
InChI Key: CTXPLTPDOISPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-O-benzyl-L-threonine is a derivative of the amino acid threonine. It is commonly used in peptide synthesis as a building block. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl group attached to the threonine molecule. The molecular formula of this compound is C16H23NO5, and it has a molecular weight of 309.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-O-benzyl-L-threonine is typically synthesized through the protection of the amino and hydroxyl groups of threonine. The synthesis involves the following steps:

    Protection of the amino group: The amino group of threonine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting threonine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Protection of the hydroxyl group: The hydroxyl group of threonine is protected using a benzyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-O-benzyl-L-threonine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-O-benzyl-L-threonine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-O-benzyl-L-threonine primarily involves its role as a protected amino acid in peptide synthesis. The Boc and benzyl groups protect the amino and hydroxyl groups of threonine, respectively, during the synthesis process. This allows for the selective formation of peptide bonds without interference from the reactive groups of threonine .

Comparison with Similar Compounds

Similar Compounds

    Boc-L-threonine: Similar to Boc-O-benzyl-L-threonine but lacks the benzyl group.

    Fmoc-O-benzyl-L-threonine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for amino protection instead of Boc.

    Boc-O-benzyl-L-serine: Similar to this compound but with serine instead of threonine.

Uniqueness

This compound is unique due to the presence of both Boc and benzyl protecting groups, which provide dual protection for the amino and hydroxyl groups of threonine. This makes it particularly useful in complex peptide synthesis where selective protection and deprotection are crucial .

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid

InChI

InChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

CTXPLTPDOISPTE-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1

Origin of Product

United States

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